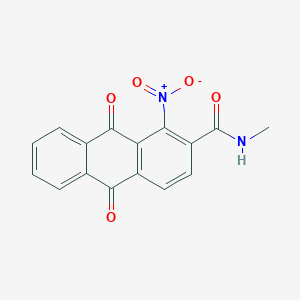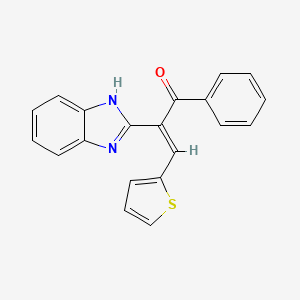
N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, also known as MNDAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is not fully understood, but it is believed to involve the interaction of the compound with certain enzymes and proteins in the body. Studies have shown that N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can inhibit the activity of certain enzymes, which may be responsible for its observed effects on cellular processes.
Biochemical and Physiological Effects:
N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that the compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for use in cancer treatment. Additionally, N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to exhibit anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, the compound has been shown to be stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, one limitation of using N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is its relatively low solubility in certain solvents, which may make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide. One area of interest is in the development of new organic semiconductors based on the structure of N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, which may exhibit improved properties for use in electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide and its potential applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis method of N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide and to explore new methods for its production.
Synthesemethoden
N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can be synthesized through a multistep reaction process, which involves the reaction of 9,10-anthraquinone with nitric acid and sulfuric acid to produce 9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid. This intermediate product is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with N-methylamine to yield N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been studied for its potential applications in various areas of scientific research. One of the most promising areas is in the development of organic semiconductors, which are used in electronic devices such as solar cells and organic light-emitting diodes (OLEDs). N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to exhibit good electron-transporting properties, making it a potential candidate for use in such devices.
Eigenschaften
IUPAC Name |
N-methyl-1-nitro-9,10-dioxoanthracene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5/c1-17-16(21)11-7-6-10-12(13(11)18(22)23)15(20)9-5-3-2-4-8(9)14(10)19/h2-7H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPBPRYJAQICJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B5301501.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B5301508.png)
![1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5301511.png)
![4-[4-(dimethylamino)-3-nitrobenzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5301514.png)
![1-[(1-{[6-(2-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5301520.png)


![1'-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5301536.png)
![7-(4-isopropylbenzyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5301543.png)
![1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine](/img/structure/B5301548.png)

![4-[(3-methylpiperidin-1-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B5301555.png)

![7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-5-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B5301574.png)